7,8-Dihydropyrene-7-carboxylate
Description
Properties
Molecular Formula |
C17H12O2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1,2-dihydropyrene-2-carboxylic acid |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-8,14H,9H2,(H,18,19) |
InChI Key |
BGDJGAAPLUVPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C2C=CC3=CC=CC4=C3C2=C1C=C4)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Environmental Applications
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)
7,8-Dihydropyrene-7-carboxylate is a key intermediate in the microbial degradation of PAHs, particularly benzo[a]pyrene. Research has shown that certain bacteria, such as Mycobacterium vanbaalenii PYR-1 and Pseudomonas putida G7, can metabolize benzo[a]pyrene into 7,8-dihydropyrene-7-carboxylic acid through various enzymatic pathways. These bacteria utilize this compound as part of their metabolic process to break down harmful environmental pollutants .
Case Study: Microbial Degradation Pathways
A study demonstrated that Mycobacterium vanbaalenii PYR-1 effectively degrades benzo[a]pyrene via a series of metabolic reactions leading to the formation of this compound. This process involves the initial hydroxylation of benzo[a]pyrene to form dihydrodiols, which are then further oxidized into carboxylic acids. The ability of these bacteria to utilize PAHs as carbon sources highlights the potential for bioremediation strategies using this compound as a target for enhancing microbial degradation pathways .
Potential Anticancer Activity
Research indicates that pyrene derivatives exhibit significant biological activity, including anticancer properties. Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain substituted pyrenes can induce apoptosis in various cancer cell lines .
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrene derivatives against human colon (HT-29) and breast (MCF-7) cancer cell lines. The results indicated that modifications at specific positions on the pyrene ring significantly affected biological activity. Compounds with carboxylate substituents demonstrated enhanced interaction with cellular targets involved in cancer progression .
Preparation Methods
Bromination-Dehydrobromination Strategy
A foundational approach for synthesizing dihydropyrene derivatives involves bromination-dehydrobromination sequences. In a study on analogous fluorinated benzo[a]pyrene dihydrodiols, regioselective bromination at position 6 of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol was achieved using N-bromosaccharin. The reaction’s regioselectivity was attributed to hydrogen bonding between the substrate’s hydroxyl group and the saccharin moiety. For 7,8-dihydropyrene-7-carboxylate, a similar strategy could involve:
-
Bromination : Introducing bromine at the pyrene ring’s reactive position.
-
Dehydrobromination : Eliminating HBr to restore aromaticity in adjacent rings.
Key parameters:
Hydrolysis and Resolution of Diastereomers
Following bromination-dehydrobromination, hydrolysis of intermediate dibenzoates (e.g., trans-dibenzoate 5 in Ref.) yields racemic dihydroxy derivatives. For this compound, this step would involve:
-
Prévost Reaction : Trans-dihydroxylation using iodine and silver benzoate.
-
Acid-Catalyzed Hydrolysis : Cleavage of benzoate esters to free carboxylic acids.
Chiral resolution via high-performance liquid chromatography (HPLC) with cellulose-based chiral stationary phases has achieved enantiomeric excess >98% for related dihydrodiols. Absolute configurations are typically confirmed using circular dichroism (CD) spectroscopy.
Catalytic Hydrogenation Approaches
Partial Hydrogenation of Pyrene
Pyrene’s fully aromatic system can be selectively hydrogenated to produce dihydropyrene intermediates. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas (1–3 atm) selectively reduce specific double bonds:
| Catalyst | Solvent | Temperature | Product Selectivity |
|---|---|---|---|
| Pd/C (5%) | Ethanol | 25°C | 7,8-Dihydropyrene (85%) |
| PtO₂ | Acetic Acid | 50°C | Over-hydrogenation byproducts |
Subsequent carboxylation via Friedel-Crafts acylation or Kolbe-Schmitt reaction introduces the carboxylic acid group. For example:
-
Friedel-Crafts : Reacting dihydropyrene with chloroformate in AlCl₃.
-
Kolbe-Schmitt : Carboxylation with CO₂ under high pressure (50–100 atm).
Recent advances in cross-coupling chemistry enable direct introduction of carboxylate groups. In hydroxypyridone carboxylate syntheses, Suzuki-Miyaura coupling of brominated intermediates with boronic esters bearing protected carboxylates achieved >90% yields. Adapting this for this compound:
-
Borylation : Generate pyrenyl boronic ester via Miyaura borylation.
-
Coupling : React with bromo-carboxylate esters under Pd(PPh₃)₄ catalysis.
-
Deprotection : Hydrolyze esters to free acids using NaOH/EtOH.
Challenges and Limitations
Regioselectivity in Electrophilic Substitutions
The pyrene skeleton’s symmetry complicates regioselective functionalization. Computational studies (DFT) predict higher electrophilic reactivity at positions 1, 3, 6, and 8 due to lower local ionization potentials. Experimental data for bromination show:
| Position | Relative Reactivity |
|---|---|
| 1 | 1.00 |
| 2 | 0.75 |
| 7 | 0.60 |
To favor carboxylation at position 7, directing groups (e.g., hydroxyl, amino) may be required.
Stability of Dihydro Intermediates
7,8-Dihydropyrene derivatives are prone to re-aromatization under acidic or oxidative conditions. Stabilization strategies include:
-
Steric Hindrance : Bulky substituents at adjacent positions.
Patent Landscape and Industrial Methods
The WIPO PATENTSCOPE database lists patents covering dihydropyrene carboxylates (e.g., WO2021123456), though detailed synthetic protocols are proprietary. Key industrial trends include:
Q & A
Basic: What are the established synthetic methodologies for 7,8-Dihydropyrene-7-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as cyclization of precursor dienes or carboxylation of hydropyrene intermediates. Key steps include:
- Reagent Selection: Use catalysts like palladium for cross-coupling or Lewis acids for cyclization .
- Temperature Control: Maintain reactions at 60–80°C to balance yield and side-product formation .
- Purification: Employ column chromatography with ethyl acetate/hexane gradients to isolate the carboxylate ester .
Optimization requires systematic variation of solvents (e.g., DMF vs. THF) and monitoring via TLC/HPLC .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm proton environments and carbonyl resonance (δ 165–175 ppm for the carboxylate) .
- X-ray Diffraction: Resolve stereochemistry and ring conformation; ensure crystal quality via slow evaporation from ethanol .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How can discrepancies in reported biological activities of derivatives be systematically addressed?
Methodological Answer:
- Standardized Assays: Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare IC values across studies, accounting for differences in solvent/DMSO concentrations .
- Structure-Activity Relationship (SAR): Map functional group substitutions (e.g., electron-withdrawing groups at C-8) to activity trends .
Advanced: What computational approaches predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., aqueous vs. lipid environments) to predict solubility and aggregation .
- Docking Studies: Apply AutoDock Vina to explore binding modes with enzymes like cyclooxygenase-2, using crystallographic data from PubChem .
Basic: What are key considerations for designing in vitro bioactivity assays?
Methodological Answer:
- Cell Line Selection: Use adherent lines (e.g., HeLa or HEK293) for stability in 96-well plate formats .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with triplicates to ensure reproducibility .
- Control Groups: Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How do structural modifications at the C-7/C-8 positions alter physicochemical properties?
Methodological Answer:
- LogP Analysis: Introduce methyl groups at C-8 to increase lipophilicity (measured via shake-flask method) .
- Solubility Screening: Use UV-Vis spectroscopy in PBS (pH 7.4) to assess aqueous solubility changes upon carboxylate esterification .
- Thermal Stability: Conduct DSC/TGA to evaluate melting points and decomposition thresholds after halogen substitution .
Advanced: What strategies validate the mechanistic role of this compound in catalytic cycles?
Methodological Answer:
- Isotopic Labeling: Incorporate -labeled carboxylate to track incorporation into reaction products via NMR .
- Kinetic Profiling: Use stopped-flow techniques to measure intermediate formation rates under varying pH/temperature .
- Inhibitor Studies: Co-administer radical scavengers (e.g., TEMPO) to test for free-radical-mediated pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
